molecular formula C9H9IO3 B1611035 Methyl 2-hydroxy-5-iodo-4-methylbenzoate CAS No. 850146-80-4

Methyl 2-hydroxy-5-iodo-4-methylbenzoate

Cat. No.: B1611035
CAS No.: 850146-80-4
M. Wt: 292.07 g/mol
InChI Key: BCSOQNRLRNBTHY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-iodo-4-methylbenzoate is a chemical compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an iodine atom, and a methyl ester group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-iodo-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 2-hydroxy-4-methylbenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-5-iodo-4-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-iodo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Methyl 2-hydroxy-5-iodo-4-methylbenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs.

Properties

IUPAC Name

methyl 2-hydroxy-5-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSOQNRLRNBTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466283
Record name methyl 2-hydroxy-5-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850146-80-4
Record name methyl 2-hydroxy-5-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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